

What is Methiocarb sulfone-d3 and its chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methiocarb sulfone-d3*

Cat. No.: *B15140546*

[Get Quote](#)

An In-Depth Technical Guide to Methiocarb Sulfone-d3

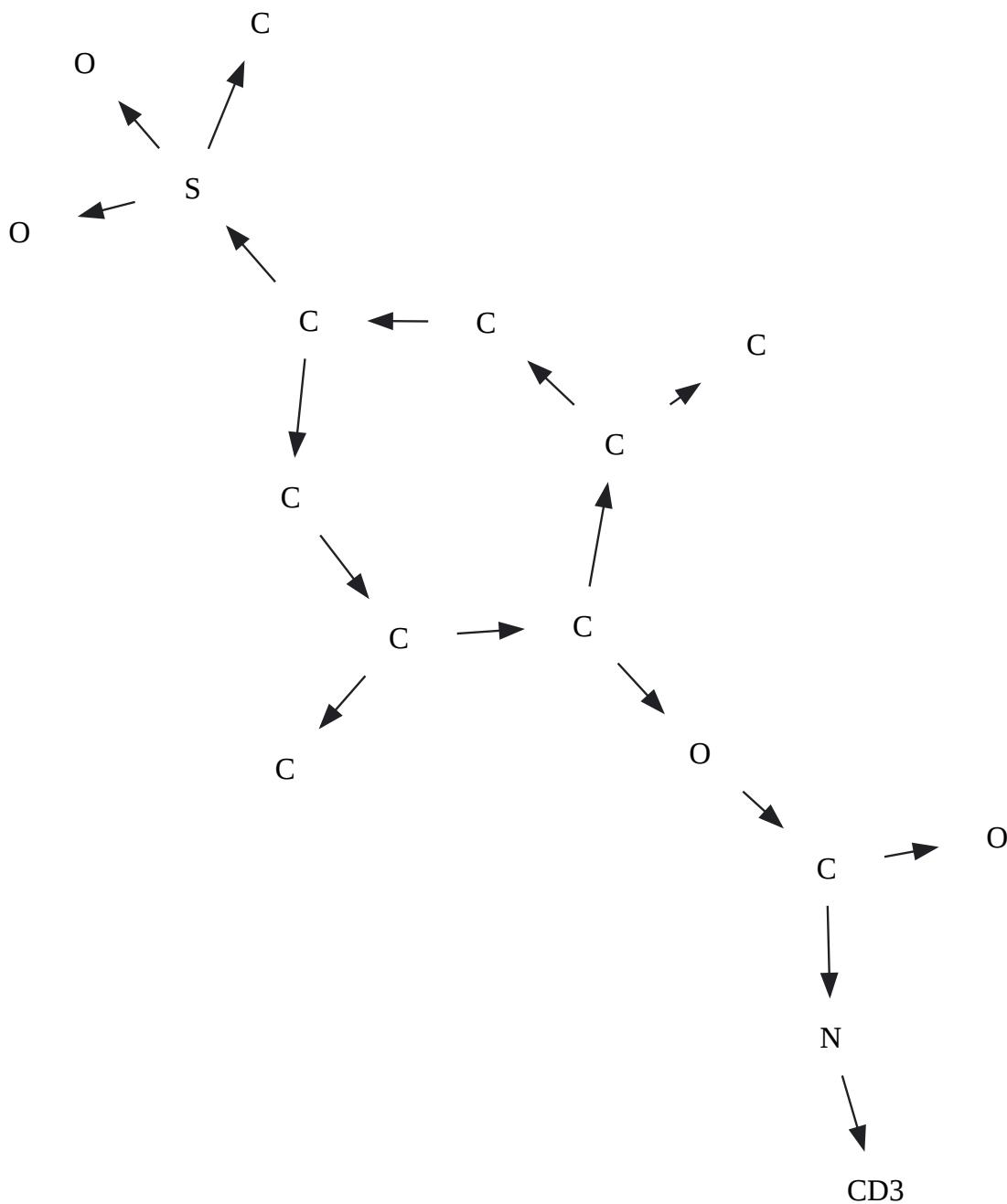
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methiocarb sulfone-d3**, an isotopically labeled metabolite of the carbamate pesticide Methiocarb. This document details its chemical identity, and properties, and provides a detailed experimental protocol for its use in analytical applications.

Introduction

Methiocarb is a carbamate pesticide that has been utilized for its insecticidal, molluscicidal, and acaricidal properties.^[1] Its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.^[1] The metabolism of Methiocarb in biological systems and the environment leads to the formation of several transformation products, including Methiocarb sulfoxide and Methiocarb sulfone.^[1] **Methiocarb sulfone-d3** is the deuterated form of Methiocarb sulfone, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Methiocarb and its metabolites in various matrices using mass spectrometry-based methods.

Chemical Structure and Properties


The chemical structure of **Methiocarb sulfone-d3** is presented below, followed by a table summarizing its key chemical and physical properties, along with those of its non-deuterated analog for comparison.

Chemical Name: (3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate.[\[2\]](#)

Molecular Formula: C₁₁H₁₂D₃NO₄S[\[3\]](#)[\[4\]](#)

SMILES: [2H]C([2H])([2H])NC(=O)Oc1cc(C)c(c(C)c1)S(=O)(=O)C[\[2\]](#)

Chemical Structure:

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Methiocarb sulfone-d3**.

Table 1: Physicochemical Properties of Methiocarb Sulfone and **Methiocarb Sulfone-d3**

Property	Methiocarb Sulfone	Methiocarb Sulfone-d3
CAS Number	2179-25-1[5][6]	2733969-33-8
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S[5][6]	C ₁₁ H ₁₂ D ₃ NO ₄ S[3][4]
Molecular Weight	257.31 g/mol [5][6]	260.32 g/mol [3][4]
Appearance	Solid[7]	Not specified
Storage Temperature	2-8°C[3][4]	2-8°C[3][4]
Boiling Point	422.9±45.0 °C (Predicted)[6]	Not specified
Density	1.224±0.06 g/cm ³ (Predicted)[6]	Not specified
pKa	11.96±0.46 (Predicted)[6]	Not specified

Metabolic Pathway of Methiocarb

Methiocarb undergoes biotransformation in the liver, primarily through sulfoxidation.[8] The sulfur atom is oxidized to form Methiocarb sulfoxide, which can be further oxidized to Methiocarb sulfone.[8] This metabolic activation is significant as the sulfoxide and sulfone metabolites are also known to be cholinesterase inhibitors.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Methiocarb to Methiocarb sulfone.

Experimental Protocols

Methiocarb sulfone-d3 is primarily used as an internal standard in analytical methods for the quantification of Methiocarb and its metabolites. Below is a detailed protocol for the analysis of Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone in water samples by Liquid

Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established environmental chemistry methods.[8]

Reagents and Materials

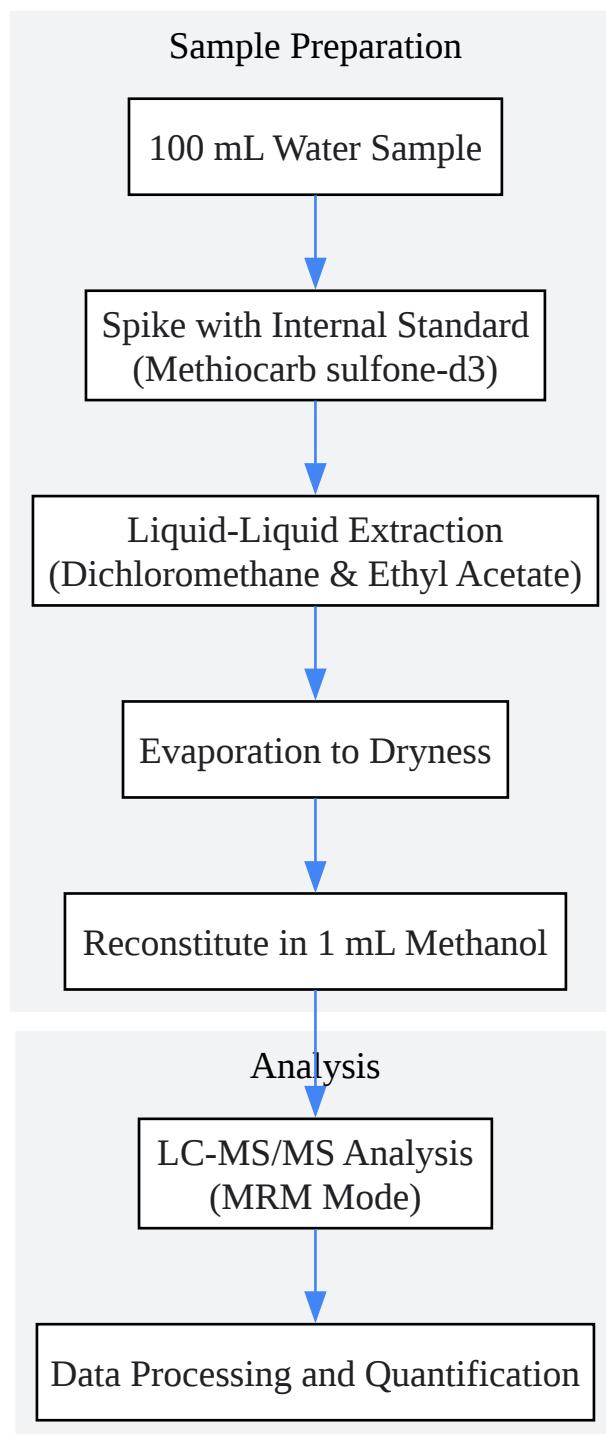
- Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone analytical standards
- **Methiocarb sulfone-d3** (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Sodium chloride
- Deionized water
- 250 mL separatory funnels
- 250 mL concentration flasks
- 15 mL disposable glass tubes
- Roto-evaporator
- Turbo-evaporator (N₂ stream)
- Sonicator
- LC-MS/MS system

Standard Solution Preparation

- Stock Solutions (0.500 mg/mL):

- Accurately weigh approximately 25 mg of each analytical standard (Methiocarb, Methiocarb sulfoxide, Methiocarb sulfone, and **Methiocarb sulfone-d3**) into separate 50 mL volumetric flasks.
- Dissolve and dilute to the mark with acetonitrile. Correct the concentration for the purity of the reference substance.[8]
- Store stock solutions in amber bottles in a freezer (typically < -10°C).[8]
- Mixed Stock Solution (100 µg/mL):
 - Pipette 5 mL of each stock solution (Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone) into a 25 mL volumetric flask.
 - Dilute to the mark with methanol.[8]
- Fortification/Calibration Solutions:
 - Prepare a series of mixed fortification/calibration solutions by serially diluting the mixed stock solution with methanol to achieve the desired concentrations (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).[8]
 - Prepare the internal standard spiking solution at an appropriate concentration in methanol.

Sample Preparation and Extraction


- Measure 100 mL of the water sample into a 250 mL separatory funnel.[8]
- Spike the sample with the internal standard solution (**Methiocarb sulfone-d3**). For recovery experiments, fortify with the mixed fortification solution at the desired levels (e.g., 0.1 ppb and 1 ppb).[8]
- Add 50 mL of dichloromethane and 1 g of sodium chloride to the separatory funnel.[8]
- Shake the funnel vigorously for 2 minutes and allow the phases to separate for about 5 minutes.[8]
- Collect the lower dichloromethane layer into a 250 mL concentration flask.[8]

- Add 50 mL of ethyl acetate to the separatory funnel containing the aqueous phase.[8]
- Shake vigorously for 2 minutes, allow the phases to separate, and drain the lower aqueous phase to waste.[8]
- Combine the upper ethyl acetate layer into the same 250 mL concentration flask.[8]
- Repeat the ethyl acetate extraction and combine the extracts.[8]
- Rinse the separatory funnel with 5 mL of dichloromethane and add it to the concentration flask.[8]
- Concentration:
 - Concentrate the combined extract to approximately 5 mL using a roto-evaporator at 30°C. [8]
 - Transfer the concentrated extract to a 15 mL glass tube.
 - Further evaporate the extract to about 0.2 mL under a gentle stream of nitrogen at 30°C. [8]
 - Manually evaporate to dryness with nitrogen.[8]
- Reconstitution:
 - Reconstitute the residue with 1.0 mL of methanol.[8]
 - Sonicate the vial to ensure complete dissolution.
 - Transfer an aliquot to an autosampler vial for LC-MS/MS analysis. It is recommended to analyze the samples on the same day of preparation due to the potential instability of Methiocarb sulfone.[8]

LC-MS/MS Analysis

- LC Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
- MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized for maximum sensitivity and selectivity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of Methiocarb and its metabolites in water.

Conclusion

Methiocarb sulfone-d3 is an essential tool for the accurate and reliable quantification of Methiocarb and its metabolites in environmental and biological samples. Its use as an internal standard in LC-MS/MS methods allows for the correction of matrix effects and variations in sample preparation, leading to high-quality analytical data. The provided experimental protocol serves as a comprehensive guide for researchers and scientists in the fields of environmental monitoring, food safety, and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Methiocarb sulfone | C11H15NO4S | CID 16589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHIOCARB SULFONE | 2179-25-1 [chemicalbook.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. epa.gov [epa.gov]
- To cite this document: BenchChem. [What is Methiocarb sulfone-d3 and its chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15140546#what-is-methiocarb-sulfone-d3-and-its-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com